[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride
Description
This compound is a naphthopyran derivative featuring a methylamino group at the 1-position and a hydroxymethyl group at the 2-position, with a hydrochloride salt enhancing its solubility.
Properties
Molecular Formula |
C15H18ClNO2 |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
[1-(methylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c1-16-15-11(8-17)9-18-13-7-6-10-4-2-3-5-12(10)14(13)15;/h2-7,11,15-17H,8-9H2,1H3;1H |
InChI Key |
DHDKNNJTRRHOCD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(COC2=C1C3=CC=CC=C3C=C2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride typically involves the reaction of naphthopyran derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthopyran derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and mechanisms.
Medicine
In medicine, [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for enhancing the performance of various industrial products.
Mechanism of Action
The mechanism of action of [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases. The target compound’s hydroxymethyl group may further enhance polarity compared to acetylated analogs () .
Biological Activity
[1-(Methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride (CAS Number: 477708-75-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride is C₁₅H₁₈ClN₁O₂ with a molecular weight of 279.76 g/mol. The compound features a naphthopyran structure that is significant in medicinal chemistry due to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₁O₂ |
| Molecular Weight | 279.76 g/mol |
| CAS Number | 477708-75-1 |
| Physical State | Solid (Hydrochloride) |
| Storage Temperature | Room Temperature |
Research indicates that compounds with naphthopyran structures often exhibit various mechanisms of action, including:
- Antiproliferative Activity : Studies have shown that related compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is attributed to the compound's ability to interfere with mitotic processes.
- Antimicrobial Effects : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
A study highlighted the antiproliferative effects of naphthopyran derivatives on human cancer cell lines such as A549 (lung carcinoma), KB31 (oral carcinoma), and K562 (chronic myelogenous leukemia). The results indicated that these compounds could significantly inhibit cell growth at low micromolar concentrations. For instance:
- Cell Line : A549
- IC50 : Approximately 5 µM
- Mechanism : Induction of G2/M phase arrest
Antimicrobial Activity
Another area of investigation focused on the antimicrobial properties of [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride. The compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 25 µg/mL |
| Streptococcus pneumoniae | 15 µg/mL |
These findings suggest that the compound exhibits moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.
Case Studies
Several case studies have documented the biological activities of similar naphthopyran compounds:
-
Study on Anticancer Activity :
- Researchers synthesized a series of naphthopyran derivatives and evaluated their effects on various cancer cell lines.
- Results showed significant inhibition of cell proliferation and induction of apoptosis in treated cells.
-
Antimicrobial Evaluation :
- A comparative study assessed the antibacterial efficacy of naphthopyran derivatives against standard antibiotics.
- The results indicated that certain derivatives displayed superior activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
